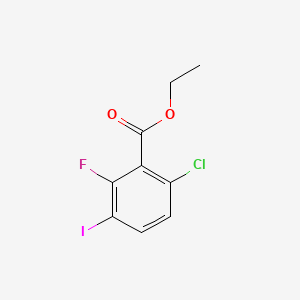

Ethyl 6-chloro-2-fluoro-3-iodobenzoate

Beschreibung

Ethyl 6-chloro-2-fluoro-3-iodobenzoate is a halogenated benzoate ester featuring chlorine, fluorine, and iodine substituents at positions 6, 2, and 3 of the benzene ring, respectively. Halogenated benzoates are widely used in cross-coupling reactions and as precursors for bioactive molecules due to their electronic and steric properties.

Eigenschaften

Molekularformel |

C9H7ClFIO2 |

|---|---|

Molekulargewicht |

328.50 g/mol |

IUPAC-Name |

ethyl 6-chloro-2-fluoro-3-iodobenzoate |

InChI |

InChI=1S/C9H7ClFIO2/c1-2-14-9(13)7-5(10)3-4-6(12)8(7)11/h3-4H,2H2,1H3 |

InChI-Schlüssel |

KJHRSWZDSWICAI-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=C(C=CC(=C1F)I)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-chloro-2-fluoro-3-iodobenzoate typically involves the esterification of 6-chloro-2-fluoro-3-iodobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to prevent side reactions and ensure consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 6-chloro-2-fluoro-3-iodobenzoate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The iodo group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: The chloro and fluoro substituents can be reduced under specific conditions to yield dehalogenated products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon under hydrogen atmosphere.

Major Products:

Nucleophilic Substitution: Formation of substituted benzoates.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of dehalogenated benzoates.

Wissenschaftliche Forschungsanwendungen

Ethyl 6-chloro-2-fluoro-3-iodobenzoate is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: As a precursor for the development of diagnostic agents and therapeutic compounds.

Industry: In the production of agrochemicals, dyes, and specialty chemicals.

Wirkmechanismus

The mechanism of action of ethyl 6-chloro-2-fluoro-3-iodobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The presence of chloro, fluoro, and iodo substituents enhances its binding affinity and specificity towards these targets .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The following analysis compares Ethyl 6-chloro-2-fluoro-3-iodobenzoate with structurally related compounds, focusing on substituent positions, halogen types, and inferred properties.

Substituent Position and Halogen Effects

Ethyl 2-chloro-6-fluoro-3-methylbenzoate (CAS 1379295-48-3)

- Structure : Chlorine (position 2), fluorine (position 6), and methyl (position 3).

- Key Differences : Replaces iodine with a methyl group. Methyl is smaller than iodine, reducing steric hindrance and polarizability. This substitution likely decreases molecular weight (C₁₀H₁₀ClFO₂ vs. C₉H₇ClFIO₂ for the target compound) and alters reactivity in nucleophilic aromatic substitution (methyl is electron-donating, while iodine is weakly electron-withdrawing) .

Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate (CAS 1067658-29-0)

- Structure : Indole core with chlorine (position 5), fluorine (position 6), and an ester group.

- The absence of iodine and differing halogen positions may reduce electrophilicity compared to the target compound. Similarity score: 0.55 .

Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate (CAS 612501-52-7)

Halogen Diversity and Reactivity

The iodine substituent in Ethyl 6-chloro-2-fluoro-3-iodobenzoate provides unique opportunities for Ullmann coupling or Suzuki-Miyaura reactions , where iodine’s superior leaving-group ability outperforms chlorine or fluorine. In contrast, methyl or indole-based analogs lack this versatility.

Molecular Weight and Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Applications |

|---|---|---|---|---|

| Ethyl 6-chloro-2-fluoro-3-iodobenzoate | C₉H₇ClFIO₂ | ~327.5 | Cl (6), F (2), I (3) | Pharmaceutical intermediates |

| Ethyl 2-chloro-6-fluoro-3-methylbenzoate | C₁₀H₁₀ClFO₂ | ~216.6 | Cl (2), F (6), CH₃ (3) | Agrochemical synthesis |

| Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate | C₁₁H₉ClFNO₂ | ~257.7 | Cl (5), F (6), indole core | Kinase inhibitors, antibiotics |

Bioactivity and Functional Group Influence

Compounds like N-(3-Chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine (similarity score 0.86) highlight the importance of halogen positioning in pharmacophores. While Ethyl 6-chloro-2-fluoro-3-iodobenzoate lacks direct bioactivity data, its iodine atom could enhance binding to hydrophobic protein pockets compared to smaller halogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.